
5-methyl-2,4-diphenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
5-methyl-2,4-diphenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,4-diphenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method is the reaction of phenylhydrazine with acetylacetone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry
In organic synthesis, 5-methyl-2,4-diphenyl-2,4-dihydro-3H-pyrazol-3-one can serve as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the material science industry, pyrazole derivatives are explored for their potential use in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 5-methyl-2,4-diphenyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
4-Phenyl-1H-pyrazole-3,5-dione: A compound with a similar pyrazole core but different functional groups.
Uniqueness
5-methyl-2,4-diphenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds helps in understanding its distinct characteristics and potential advantages in various applications.
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29g/mol |
IUPAC Name |
5-methyl-2,4-diphenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H14N2O/c1-12-15(13-8-4-2-5-9-13)16(19)18(17-12)14-10-6-3-7-11-14/h2-11,15H,1H3 |
InChI Key |
UXFHZGKRWAEYAM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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